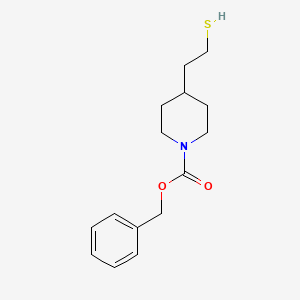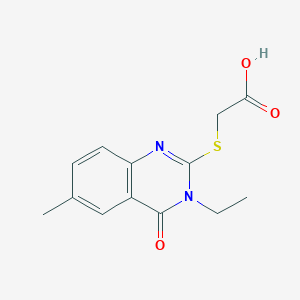
(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid is a chiral compound that features an indole ring, a phenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, phenylacetic acid, and methyl iodide.
Formation of Indole Derivative: The indole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The methylated indole is then coupled with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methylation and coupling reactions.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
High-Performance Liquid Chromatography (HPLC): Using HPLC for the purification and quality control of the final product.
化学反応の分析
Types of Reactions
(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
科学的研究の応用
(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
®-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid: The enantiomer of the compound with different stereochemistry.
3-(1H-Indol-3-yl)-3-phenylpropanoic acid: Lacks the methyl group on the indole ring.
3-(1-Methyl-1H-indol-3-yl)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring.
Uniqueness
(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of both an indole ring and a phenyl group, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
406920-62-5 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
(3S)-3-(1-methylindol-3-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H17NO2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18(20)21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,20,21)/t15-/m0/s1 |
InChIキー |
XVWRQAZBQVTVJA-HNNXBMFYSA-N |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)[C@@H](CC(=O)O)C3=CC=CC=C3 |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)






![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)




